BenchChemオンラインストアへようこそ!

Picrasidine Q

FGFR2 kinase inhibition Kinase assay Target engagement

Picrasidine Q is a crystallographically defined canthin-6-one alkaloid with direct FGFR2 kinase inhibition. Unlike pan-FGFR inhibitors, it selectively suppresses AKT/mTOR signaling without affecting MEK/ERK, enabling pathway-specific dissection. It induces G1 phase arrest in ESCC cells (KYSE30/410/450) via cyclin D1/D3 downregulation, distinct from the G2/M arrest of picrasidine I. X-ray coordinates support accurate docking studies. Choose PQ when FGFR2 target engagement, pathway selectivity, and structural confidence are required.

Molecular Formula C15H10N2O3
Molecular Weight 266.25 g/mol
Cat. No. B566500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicrasidine Q
Molecular FormulaC15H10N2O3
Molecular Weight266.25 g/mol
Structural Identifiers
InChIInChI=1S/C15H10N2O3/c1-20-14-13(18)11-12-9(6-7-16-11)8-4-2-3-5-10(8)17(12)15(14)19/h2-7,18H,1H3
InChIKeyHJFNTSGIQCFHGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Picrasidine Q (CAS 101219-61-8) Procurement Guide for FGFR2-Targeted Research Applications


Picrasidine Q (PQ) is a β-carboline-type alkaloid (C15H10N2O3, MW 266.3) isolated from the root wood and bark of Picrasma quassioides BENNET (Simaroubaceae) [1]. It belongs to the canthin-6-one structural subclass of β-carboline alkaloids. PQ has been identified as a direct inhibitor of fibroblast growth factor receptor 2 (FGFR2) kinase, with demonstrated activity in suppressing downstream AKT/mTOR signaling, inducing G1 phase cell cycle arrest, and promoting apoptosis in esophageal squamous cell carcinoma (ESCC) cell lines [2]. Its three-dimensional structure has been unambiguously confirmed by X-ray crystallographic analysis, establishing a definitive structural reference absent for many structurally related analogs [3].

Why Picrasidine Q Cannot Be Substituted by Other Picrasidine-Series or β-Carboline Alkaloids


The picrasidine-series alkaloids and broader β-carboline alkaloid class from Picrasma quassioides exhibit pronounced structural and functional divergence despite sharing core scaffolds. Picrasidine Q possesses a canthin-6-one framework (4-hydroxy-5-methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one) that differs fundamentally from the bis-β-carboline dimers (e.g., picrasidines C, S, T, and quassidines A-D) and from monomeric β-carbolines such as picrasidine I [1]. Critically, the molecular target and downstream pathway engagement are not conserved across the class: Picrasidine I exerts anticancer effects through G2/M phase arrest and ERK/JNK pathway activation without direct FGFR2 inhibition, whereas Picrasidine Q directly inhibits FGFR2 kinase activity (IC50 = 3.2 μM) and suppresses AKT/mTOR signaling without affecting MEK/ERK [2][3]. Substituting Picrasidine Q with a structurally similar analog without verifying FGFR2 inhibitory activity would invalidate the experimental hypothesis in FGFR2-dependent model systems [4].

Picrasidine Q Quantitative Differentiation Evidence: Comparator-Based Analysis for Scientific Procurement


Direct FGFR2 Kinase Inhibition: Picrasidine Q (IC50 = 3.2 μM) vs. Structurally Related Alkaloids

Picrasidine Q directly inhibits FGFR2 kinase activity with an IC50 of 3.2 μM in cell-free kinase assays. In contrast, the structurally related β-carboline alkaloid picrasidine I does not inhibit FGFR2; its anticancer mechanism involves G2/M arrest via cyclin downregulation and ERK/JNK pathway activation [1]. The IC50 difference is unquantifiable as picrasidine I shows no FGFR2 inhibition at tested concentrations, indicating functional target divergence. Another comparator, picrasidine C (a bis-β-carboline dimer), has not been reported to inhibit FGFR2 [2].

FGFR2 kinase inhibition Kinase assay Target engagement

Downstream Signaling Pathway Selectivity: Picrasidine Q Selectively Suppresses AKT/mTOR vs. MEK/ERK Pathways

Picrasidine Q (0-60 μM, 3 hours in ESCC cells) suppresses phosphorylation of AKT and mTOR downstream targets but does not affect MEK/ERK phosphorylation, as demonstrated by western blot analysis [1]. This pathway selectivity distinguishes PQ from pan-FGFR inhibitors such as BGJ-398 (infigratinib), which inhibits FGFR1-3 with sub-nanomolar IC50 values (FGFR2 IC50 = 1.4 nM) but does not inherently restrict downstream signaling to the AKT/mTOR branch—BGJ-398 has been shown to affect both AKT and ERK phosphorylation in FGFR-driven models [2]. The selective AKT/mTOR suppression by PQ may offer a narrower signaling perturbation profile relevant for mechanism-of-action studies.

AKT/mTOR signaling MEK/ERK signaling Pathway selectivity Phospho-protein analysis

Definitive Structural Authentication: Picrasidine Q X-Ray Crystallography vs. Spectrally Assigned Analogs

Picrasidine Q has been unambiguously structurally characterized by X-ray crystallographic analysis, providing atomic-resolution three-dimensional conformation data [1]. In contrast, many co-isolated picrasidine-series alkaloids (including picrasidines N, O, W, X, Y) and bis-β-carboline dimers (quassidines A-D, picrasidine C) were structurally assigned solely by spectral methods (1D/2D NMR, MS) and chemical evidence without crystallographic confirmation [2][3]. The availability of definitive crystallographic coordinates for Picrasidine Q enables accurate computational docking, molecular modeling, and structure-activity relationship (SAR) studies that cannot be performed with equivalent confidence using spectrally assigned analogs.

X-ray crystallography Structural authentication Quality control 3D conformation

Cell Cycle Arrest Phase Specificity: Picrasidine Q (G1 Arrest) vs. Picrasidine I (G2/M Arrest)

Picrasidine Q induces G1 phase cell cycle arrest in ESCC cells, with supporting evidence showing downregulation of cyclin D1 and cyclin D3 protein levels [1]. In contrast, picrasidine I induces G2/M phase arrest in oral squamous cell carcinoma cells, mediated by downregulation of cyclin A, cyclin B, CDK4, and CDK6 [2]. The distinct cell cycle arrest phases reflect divergent molecular mechanisms: PQ-mediated G1 arrest is FGFR2/AKT/mTOR-dependent, whereas picrasidine I-mediated G2/M arrest involves ERK/JNK pathway modulation without FGFR2 engagement.

Cell cycle arrest G1 phase G2/M phase Cyclin regulation

Picrasidine Q Optimal Application Scenarios Derived from Quantitative Differentiation Evidence


FGFR2-Dependent ESCC Research Models Requiring Validated Target Engagement

Picrasidine Q is optimally deployed in esophageal squamous cell carcinoma (ESCC) research where FGFR2 dependence has been established. The compound demonstrates validated FGFR2 kinase inhibition (IC50 = 3.2 μM) and suppresses cell proliferation across multiple ESCC lines (KYSE30, KYSE410, KYSE450) [1]. Procurement is particularly justified when the experimental design requires a natural product-derived FGFR2 inhibitor with documented target engagement, as opposed to uncharacterized picrasidine analogs lacking FGFR2 activity data. Note that in vivo efficacy data are not yet available; applications should be confined to in vitro and ex vivo systems pending further characterization [2].

AKT/mTOR-Specific Signaling Pathway Dissection in FGFR2-Driven Systems

Based on western blot evidence that Picrasidine Q suppresses AKT and mTOR phosphorylation without affecting MEK/ERK signaling, the compound serves as a pathway-selective tool for dissecting AKT/mTOR-specific downstream effects of FGFR2 inhibition [1]. This distinguishes PQ from pan-FGFR inhibitors like BGJ-398, which concurrently suppress both AKT and ERK phosphorylation [2]. Researchers investigating the bifurcation of FGFR2 signaling into AKT/mTOR-dependent versus MEK/ERK-dependent branches should select Picrasidine Q for its restricted pathway modulation profile.

Molecular Docking and Structure-Based Drug Design with Crystallographically Validated Coordinates

Picrasidine Q is uniquely positioned for computational chemistry applications requiring high-confidence three-dimensional structural input. The compound's X-ray crystallographic structure provides atomic-resolution coordinates unavailable for spectrally assigned picrasidine-series analogs [1]. This enables accurate molecular docking studies, pharmacophore modeling, and virtual screening campaigns targeting the FGFR2 ATP-binding pocket. Procurement for computational studies is specifically justified when crystallographic validation is a prerequisite for publication or when docking accuracy is paramount to the experimental outcome.

G1 Phase Cell Cycle Regulation Studies in ESCC

For investigators studying G1/S transition control in esophageal cancer, Picrasidine Q provides a validated tool that induces G1 phase arrest with concomitant downregulation of cyclin D1 and cyclin D3 [1]. This contrasts with the G2/M arrest phenotype exhibited by picrasidine I, making PQ the appropriate selection for G1-specific cell cycle research [2]. The G1 arrest effect is mechanistically linked to FGFR2/AKT/mTOR pathway suppression, providing a coherent molecular rationale for the observed phenotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Picrasidine Q

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.